Dual 5-HT1A/5-HT1B Target Engagement Confirmed In Vivo by PET vs. Single-Target 5-HT1A Antagonists
AZD3676 is the only compound developed for Alzheimer's-related cognitive impairment for which dose-dependent, dual-target occupancy at both 5-HT1A and 5-HT1B receptors has been confirmed by PET imaging in nonhuman primates. In contrast, lecozotan—a 5-HT1A-selective silent antagonist also developed for Alzheimer's disease—binds only to 5-HT1A receptors, with a maximum observed receptor occupancy of 50–60% at a single 5 mg dose in elderly/AD patients and no engagement of 5-HT1B receptors [1][2]. AZD3676 PET studies used receptor-selective radioligands [11C]WAY100635 (5-HT1A) and [11C]AZ10419369 (5-HT1B) to independently confirm occupancy at both targets in the monkey brain, showing similar in vivo affinity at both receptors [1].
| Evidence Dimension | Number of target receptors engaged in vivo (PET-confirmed) |
|---|---|
| Target Compound Data | 2 (5-HT1A and 5-HT1B) with similar in vivo affinity at both receptors in cynomolgus monkey brain |
| Comparator Or Baseline | Lecozotan: 1 (5-HT1A only), maximum RO 50–60% at 5 mg in elderly/AD subjects; WAY-100635: 1 (5-HT1A only) |
| Quantified Difference | AZD3676 engages 2 therapeutically relevant targets vs. 1 for all single-target 5-HT1A antagonists developed for Alzheimer's cognition |
| Conditions | PET imaging in cynomolgus monkeys (Macaca fascicularis) using [11C]WAY100635 and [11C]AZ10419369; lecozotan PET in human subjects using [11C]WAY-100635 |
Why This Matters
For procurement decisions in translational Alzheimer's research, AZD3676 uniquely enables the study of dual 5-HT1A/5-HT1B pharmacology, which cannot be approximated by combining single-target tool compounds due to unknown pharmacokinetic and occupancy interactions.
- [1] Varnäs K, et al. Integrated Strategy for Use of Positron Emission Tomography in Nonhuman Primates to Confirm Multitarget Occupancy of Novel Psychotropic Drugs: An Example with AZD3676. J Pharmacol Exp Ther. 2016 Sep;358(3):464-71. doi: 10.1124/jpet.116.234146. PMID: 27402278. View Source
- [2] Raje S, et al. A positron emission tomography study to assess binding of lecozotan, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease. Clin Pharmacol Ther. 2008 Jan;83(1):86-96. doi: 10.1038/sj.clpt.6100232. PMID: 17507923. View Source
